molecular formula C20H19F2N3O3 B12398140 (4R)-Tegoprazan CAS No. 942195-56-4

(4R)-Tegoprazan

Cat. No.: B12398140
CAS No.: 942195-56-4
M. Wt: 387.4 g/mol
InChI Key: CLIQCDHNPDMGSL-OAHLLOKOSA-N
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Description

®-Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) that has shown promise in the treatment of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors, ®-Tegoprazan works by competitively inhibiting the potassium-binding site of the gastric H+/K+ ATPase enzyme, leading to a rapid and sustained reduction in gastric acid secretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Tegoprazan involves several key steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of a substituted pyridine derivative, followed by a series of reactions to introduce the necessary functional groups. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of ®-Tegoprazan involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Tegoprazan undergoes several

Properties

CAS No.

942195-56-4

Molecular Formula

C20H19F2N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

7-[[(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m1/s1

InChI Key

CLIQCDHNPDMGSL-OAHLLOKOSA-N

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2O[C@@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C

Origin of Product

United States

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